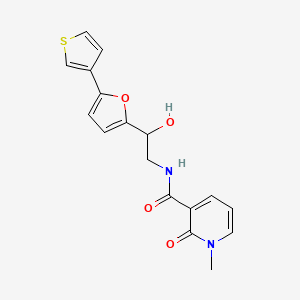

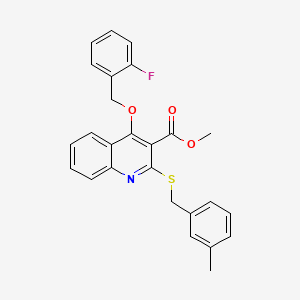

N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of quinoline and pyrimidine derivatives, the synthesis can include steps such as aminodehalogenation, nucleophilic substitution, and reduction. For instance, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involves the reaction of chloro-nitroquinolines with dimethylamine, followed by reduction and methylation steps . Similarly, the synthesis of a dihydropyridine derivative is achieved through a multicomponent Hantzsch ester synthesis under microwave irradiation .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction methods are commonly used to determine the crystal structure of synthesized compounds. For example, the crystal structure of a dihydropyridine derivative was determined to have intermolecular hydrogen bonding and a boat conformation of the dihydropyridine ring . The crystal structure of another compound, a chromenone derivative, revealed an envelope conformation of the carbocyclic ring and a flat-boat conformation of the pyran ring .

Chemical Reactions Analysis

Organic compounds can undergo various chemical reactions, including rearrangements and substitutions. The thermal rearrangement of methoxypyrimidines to oxopyrimidines is an example of such a reaction, which can be influenced by the substituents on the phenyl group . In another case, aminoisoxazolones with a nitropyridine group react with triethylamine to yield imidazopyridines and indoles, with the product distribution being affected by the nature of the substituents on the phenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are determined by their molecular structure. Spectroscopic techniques such as NMR, IR, and mass spectrometry are used to characterize these properties. For example, the 1H NMR and IR spectra were used to confirm the structures and follow the rearrangements of pyrimidine derivatives . The physical properties, such as crystal dimensions and conformation, are also determined using X-ray diffraction .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on compounds closely related to N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine often focuses on their synthesis and structural characterization. Studies such as those by Koh and Lee (2018) delve into the synthesis of pyrimidine derivatives and their crystal structures, providing foundational knowledge for understanding their chemical behavior and potential applications in material science or as intermediates in further chemical syntheses (Koh & Lee, 2018).

Photopolymerization Applications

Compounds with methoxyphenyl and nitropyrimidine groups have been explored for their utility in photopolymerization processes. Guillaneuf et al. (2010) discuss the use of alkoxyamine derivatives bearing chromophore groups for nitroxide-mediated photopolymerization, indicating potential applications in the development of novel polymer materials with specific properties triggered or altered by light exposure (Guillaneuf et al., 2010).

Electronic and Photophysical Properties

The exploration of electronic and photophysical properties of nitro and methoxy-substituted compounds, such as those described by Chen et al. (1999), highlights their potential in developing molecular electronic devices. These compounds exhibit behaviors like negative differential resistance, which could be crucial for future electronic components and systems (Chen et al., 1999).

Corrosion Inhibition

Yadav et al. (2015) investigate triazine derivatives (similar in complexity to the compound ) for their effectiveness as corrosion inhibitors for steel in acidic mediums. This research suggests potential applications of similar compounds in protecting industrial materials from corrosive environments, thereby extending the lifespan of these materials (Yadav et al., 2015).

Propriétés

IUPAC Name |

4-N-(2,5-dimethoxyphenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O5/c1-28-12-6-4-11(5-7-12)21-19-23-17(20)16(25(26)27)18(24-19)22-14-10-13(29-2)8-9-15(14)30-3/h4-10H,1-3H3,(H4,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMHBQWLBWOFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

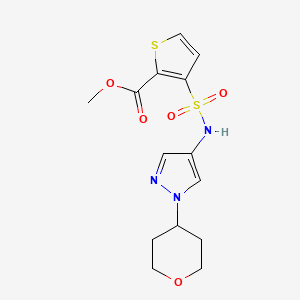

![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)

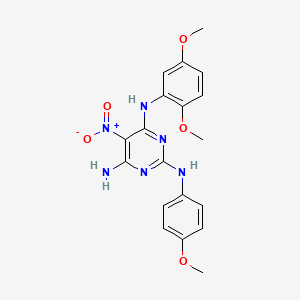

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)

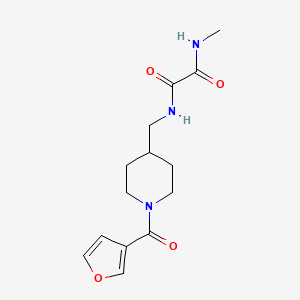

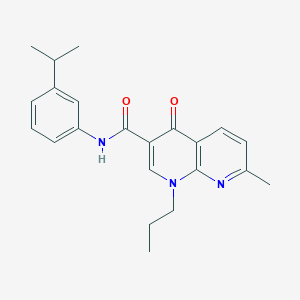

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)

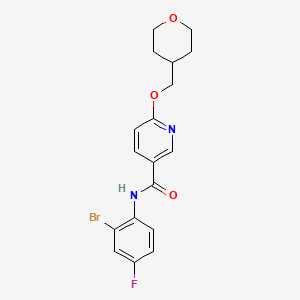

![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)

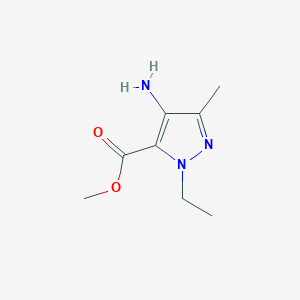

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)